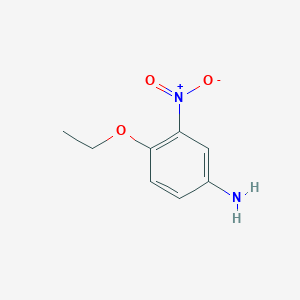

4-Ethoxy-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQGCNLLLDKOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170368 | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-87-3 | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Properties, Synthesis, and Applications

Abstract

4-Ethoxy-3-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of an amine, a nitro group, and an ethoxy ether on a benzene ring provides a rich platform for chemical modifications. This guide offers an in-depth exploration of the fundamental properties, logical synthesis pathways, and prospective applications of this compound, designed for researchers, chemists, and professionals in the fields of drug discovery and materials science. While specific experimental data for this particular isomer is not extensively documented, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust and practical overview.

Core Chemical Identity and Physicochemical Profile

This compound, identified by the CAS Number 1777-87-3 , is a distinct isomer within the nitroaniline family.[1][2][3] The strategic placement of its functional groups dictates its chemical behavior and synthetic utility. The electron-donating ethoxy and amino groups, contrasted with the powerful electron-withdrawing nitro group, create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Data | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1777-87-3 | Arctom, BLD Pharm[2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | PubChem, AKSci[1] |

| Molecular Weight | 182.18 g/mol | PubChem, AKSci[1] |

| MDL Number | MFCD00036065 | BLD Pharm[3] |

| SMILES | CCOC1=C(C=C(C=C1)N)[O-] | Arctom[2] |

dot graph "2D_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=602788&t=l", imagescale=true, label=""]; c [ pos="0,0!" ]; }

Figure 1: 2D Structure of this compound A visual representation of the molecule's structural formula.

Table 2: Physicochemical Properties

| Property | Value | Notes and References |

| Melting Point | Data not available | Multiple chemical suppliers report no available data.[4][5] For comparison, the related compound 4-nitroaniline has a melting point of 146-149 °C. |

| Boiling Point | Data not available | For comparison, the related compound 4-nitroaniline has a boiling point of 332 °C. |

| Solubility | Data not available | By analogy to other nitroanilines, it is expected to have limited solubility in water but be soluble in polar organic solvents like ethanol, methanol, and acetone. The solubility of related N-ethyl-4-nitroaniline is noted in such polar solvents.[1] |

| Appearance | Not specified | Nitroaniline compounds are typically yellow to orange or red crystalline solids. |

Strategic Synthesis: A Logic-Driven Protocol

The synthesis of this compound is most logically achieved through a multi-step process starting from the readily available 4-ethoxyaniline (p-phenetidine). Direct nitration of an aniline is often problematic, leading to oxidation and the formation of undesired byproducts, and can present an explosion hazard.[6] Therefore, a protection strategy for the highly activating amino group is paramount for achieving regioselective control and a clean reaction profile.

The most effective and field-proven approach involves the acetylation of the amino group, followed by a controlled electrophilic aromatic substitution (nitration), and concluding with the deprotection (hydrolysis) of the acetyl group to yield the target aniline.

Figure 2: Synthetic Pathway Overview A three-step synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Protection (Acetylation) : The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group (-NH₂). This moderation prevents over-nitration and oxidative side reactions. The bulky acetyl group also provides steric hindrance, which can influence the regioselectivity of the subsequent nitration step.

-

Nitration : The nitrating mixture (HNO₃ in H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the 4-ethoxyacetanilide ring guide the incoming electrophile. The ethoxy group is a strong ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the ethoxy group (C3) and meta to the acetamido group is sterically accessible and electronically activated, making it a highly favored site for nitration.[7]

-

Deprotection (Hydrolysis) : Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amino functionality to yield the final product.[7]

Detailed Experimental Protocol (Representative Method)

This protocol is a representative procedure based on established methods for the nitration of substituted acetanilides and should be adapted and optimized under appropriate laboratory conditions.[8][9]

Step 1: Synthesis of 4-Ethoxyacetanilide (Protection)

-

In a 250 mL flask, combine 4-ethoxyaniline (0.1 mol) with 50 mL of water and 10 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.

-

Add a solution of sodium acetate trihydrate (0.15 mol) in 50 mL of water.

-

While stirring vigorously, add acetic anhydride (0.12 mol) dropwise.

-

Continue stirring for 30 minutes. The 4-ethoxyacetanilide product will precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Retain for the next step.

Step 2: Nitration of 4-Ethoxyacetanilide

-

To a 100 mL flask, add the dried 4-ethoxyacetanilide (0.05 mol) and 15 mL of glacial acetic acid. Stir to dissolve, warming gently if necessary.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly and with continuous stirring, add 15 mL of cold, concentrated sulfuric acid.

-

Prepare the nitrating mixture by cautiously adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in a separate ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture slowly over 200 g of crushed ice with stirring. The crude N-acetyl-4-ethoxy-3-nitroaniline will precipitate.

-

Collect the yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

Step 3: Hydrolysis to this compound (Deprotection)

-

Transfer the wet, crude product from the previous step to a 250 mL round-bottom flask.

-

Add 50 mL of 70% sulfuric acid (prepared by cautiously adding 35 mL of concentrated H₂SO₄ to 15 mL of water).

-

Heat the mixture under reflux for 30-45 minutes, or until the solid has completely dissolved.

-

Cool the resulting solution and pour it into 250 mL of cold water.

-

Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline, which will precipitate the free amine.

-

Collect the this compound product by vacuum filtration, wash thoroughly with water to remove residual salts, and dry.

-

The final product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable precursor in several industrial and research domains.

Intermediate for Azo Dyes

The primary and most established application for nitroanilines is in the synthesis of azo dyes.[10][11] The amino group on this compound can be readily converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12][13] This diazonium salt is a weak electrophile that can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a highly conjugated azo compound.

Figure 3: Azo Dye Synthesis Pathway General workflow for producing an azo dye from this compound.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium component (this compound) and the coupling component. The ethoxy and nitro groups on the aniline ring will modify the electronic properties of the final dye, influencing its color, lightfastness, and affinity for different fibers.[14]

Precursor in Pharmaceutical Synthesis

Substituted nitroanilines are important building blocks in the pharmaceutical industry.[11][15] The nitro group can be selectively reduced to a second amino group, creating a substituted phenylene-diamine. This diamine scaffold is a common feature in many biologically active molecules. Furthermore, the existing amino group can be modified through various reactions (e.g., acylation, alkylation) to build more complex molecular architectures. While specific drugs derived from this compound are not prominent in the literature, related structures have been investigated for activities such as anticonvulsant properties.[16] Its structural motifs suggest it could serve as a starting material for novel therapeutic agents.

Safety, Handling, and Toxicology

Specific toxicological data for this compound (CAS 1777-87-3) is not widely available.[4] However, based on the known hazards of its structural isomers and related nitroaniline compounds, it must be handled with significant caution.

General Hazards of Nitroanilines:

-

Toxicity : Nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage : Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.

-

Irritation : They can cause skin, eye, and respiratory tract irritation.

-

Environmental Hazard : Many nitroanilines are harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Given the lack of specific data, it is imperative to treat this compound with the same level of care as other toxic nitroaromatic compounds.

Conclusion

This compound is a strategically substituted aromatic intermediate with clear and logical pathways for its synthesis. While detailed characterization and application data for this specific isomer are sparse in public-domain literature, its structural features strongly support its potential as a valuable precursor, particularly in the synthesis of specialized azo dyes and as a scaffold for pharmaceutical research. The synthetic protocols derived from established organic chemistry principles provide a reliable foundation for its laboratory-scale preparation. As with all nitroaromatic compounds, rigorous safety protocols are essential when handling this chemical. Further research into the specific properties and applications of this molecule would be a valuable contribution to the fields of materials and medicinal chemistry.

References

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Pharma Synthesis: Leveraging 4-Fluoro-3-nitroaniline as an Intermediate. Retrieved from [Link]

-

California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Retrieved from [Link]

-

Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

California State University, Northridge. (n.d.). DYES & DYEING. Retrieved from [Link]

-

Chegg. (2017, August 12). A lab experiment was conducted to synthesize an Azo Dye with 4-nitroaniline.... Retrieved from [Link]

-

Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline.... Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

NileRed. (2024, September 29). Making the First Azo Dye [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Retrieved from [Link]

Sources

- 1. 1777-87-3 this compound AKSci 5943AD [aksci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1777-87-3|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Buy Dalda (EVT-403539) | 68425-36-5 [evitachem.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. magritek.com [magritek.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 13. youtube.com [youtube.com]

- 14. Solved A lab experiment was conducted to synthesize an Azo | Chegg.com [chegg.com]

- 15. nbinno.com [nbinno.com]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

Introduction: Navigating the Regiochemistry of Substituted Anilines

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-nitroaniline

This compound is a valuable substituted aromatic amine, serving as a key building block in the synthesis of various specialty chemicals, including dyestuffs and pharmaceutical intermediates. Its structure, featuring three distinct functional groups on a benzene ring, presents a classic challenge in synthetic organic chemistry: achieving precise regiochemical control during electrophilic substitution.

The direct nitration of the parent compound, 4-ethoxyaniline, is fraught with difficulties. The potent activating nature of the amino group not only makes the aromatic ring highly susceptible to oxidation by strong nitrating agents, often leading to the formation of tarry byproducts, but also complicates the directing effects, potentially yielding a mixture of unwanted isomers.[1][2]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We will dissect a robust three-step methodology that leverages a protection-nitration-deprotection strategy. This approach is designed to moderate the reactivity of the aniline, ensure the desired regioselectivity of the nitration step, and ultimately deliver the target compound with high purity. The causality behind each experimental choice will be explained to provide not just a protocol, but a deeper understanding of the underlying chemical principles.

Primary Synthesis Pathway: A Three-Step Strategic Approach

The most reliable and widely applicable method for preparing this compound begins with the readily available starting material, 4-ethoxyaniline (p-phenetidine).[3] The core strategy involves temporarily masking the highly reactive amino group as an acetamide, which serves two critical functions: it protects the amine from oxidation and its steric bulk influences the position of the subsequent nitration.[2][4]

Caption: Overall workflow for the synthesis of this compound.

Step 1: Acetylation of 4-Ethoxyaniline (Amine Protection)

Core Objective: To convert the primary amino group into a less activating and sterically more demanding acetamido group.

Causality of Experimental Design: The acetylation of 4-ethoxyaniline to form N-acetyl-4-ethoxyaniline (more commonly known as phenacetin) is a crucial first step.[5] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group (-NH₂). This moderation prevents oxidative degradation of the aromatic ring during the aggressive nitration step that follows.[2] Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Experimental Protocol:

-

In a suitable reaction vessel (e.g., a 500 mL Erlenmeyer flask), dissolve 0.1 moles of 4-ethoxyaniline in 150 mL of glacial acetic acid.[6]

-

While stirring the solution, slowly add 0.11 moles of acetic anhydride. An exothermic reaction may be observed.[6]

-

Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes to ensure the reaction goes to completion.[1]

-

Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. This will cause the N-acetyl-4-ethoxyaniline product to precipitate out of the solution.[1][2]

-

Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Dry the product completely. The crude N-acetyl-4-ethoxyaniline is typically of sufficient purity to proceed to the next step.

Step 2: Regioselective Nitration of N-acetyl-4-ethoxyaniline

Core Objective: To introduce a nitro group onto the aromatic ring at the position ortho to the ethoxy group (C3).

Causality of Experimental Design: This step is the crux of the synthesis, where regiochemical control is paramount. Both the acetamido and ethoxy groups direct electrophiles to their ortho and para positions. Since they are para to each other, they direct the incoming nitronium ion (NO₂⁺) to positions C2 and C3. While the acetamido group is a powerful director, its significant steric bulk hinders the approach of the electrophile to the adjacent C2 position.[4] Consequently, nitration is favored at the C3 position, which is ortho to the less sterically demanding ethoxy group.[7]

The nitrating agent is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4] Strict temperature control is absolutely critical; the nitration of activated aromatic rings is a highly exothermic process, and allowing the temperature to rise can lead to the formation of undesired byproducts and a decrease in yield.[2]

Caption: Mechanism of electrophilic nitration.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the dried N-acetyl-4-ethoxyaniline (0.1 moles) in 100 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.[1]

-

In a separate beaker, prepare the nitrating mixture by slowly and carefully adding 0.1 moles of concentrated nitric acid to 0.1 moles of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.

-

Using the dropping funnel, add the chilled nitrating mixture dropwise to the stirred solution of N-acetyl-4-ethoxyaniline. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10 °C.[1][2]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Carefully pour the reaction mixture onto a large volume (approx. 800 g) of crushed ice with vigorous stirring. This will precipitate the nitrated product.[8]

-

Collect the yellow solid by vacuum filtration and wash it thoroughly with large volumes of cold water until the washings are neutral to pH paper. This is critical for removing all residual acid.

-

Dry the product, N-acetyl-4-ethoxy-3-nitroaniline.

Step 3: Hydrolysis of the Amide (Deprotection)

Core Objective: To remove the acetyl protecting group and regenerate the free amine, yielding the final product.

Causality of Experimental Design: The final step is the hydrolysis of the amide bond to unveil the primary amine. This is most commonly achieved through acid-catalyzed hydrolysis.[9] Refluxing the protected intermediate in an aqueous acidic solution, such as sulfuric or hydrochloric acid, provides the necessary energy to drive the reaction.[10] Following the hydrolysis, the reaction mixture will be acidic, meaning the product amine will be present as its protonated, water-soluble ammonium salt. To isolate the free amine, the solution must be neutralized (or made basic) with a suitable base, such as sodium hydroxide or ammonia, which deprotonates the ammonium salt and causes the water-insoluble this compound to precipitate.[9][10]

Experimental Protocol:

-

Place the crude N-acetyl-4-ethoxy-3-nitroaniline (0.08 moles) into a round-bottom flask.

-

Add a solution of 70% sulfuric acid (e.g., 150 mL of concentrated H₂SO₄ in 100 mL of water). Alternatively, a mixture of water and concentrated HCl can be used.[10]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 30-45 minutes, or until the solid has completely dissolved and TLC analysis shows the consumption of the starting material.[9]

-

Allow the solution to cool to room temperature and then pour it into a beaker containing ice (approx. 400 g).

-

Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide or ammonia until the solution is alkaline. This will cause the precipitation of the yellow this compound product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

-

For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[6]

Quantitative Data Summary

The following table summarizes the key transformations in the primary synthesis pathway. Note that yields are estimates based on analogous, well-documented reactions and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-Ethoxyaniline | Acetic Anhydride, Glacial Acetic Acid | N-acetyl-4-ethoxyaniline | 90-95% |

| 2 | N-acetyl-4-ethoxyaniline | Conc. HNO₃, Conc. H₂SO₄ | N-acetyl-4-ethoxy-3-nitroaniline | 75-85% |

| 3 | N-acetyl-4-ethoxy-3-nitroaniline | H₂SO₄ (aq) or HCl (aq), NaOH (aq) | This compound | 85-95% |

Process Validation and Quality Control

A self-validating protocol relies on checkpoints to ensure the success of each stage before proceeding.

Caption: Self-validating workflow with integrated quality control checkpoints.

-

Post-Acetylation (Step 1): The identity and purity of the N-acetyl-4-ethoxyaniline intermediate can be confirmed by melting point determination and Thin Layer Chromatography (TLC) before proceeding.

-

Post-Nitration (Step 2): TLC is essential for monitoring the consumption of the starting material and the formation of the nitrated product. The crude product's melting point can provide a preliminary assessment of purity.

-

Post-Hydrolysis (Step 3): The final product should be characterized thoroughly. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, while melting point analysis will determine its purity. Characterization by NMR is particularly powerful for confirming the regiochemistry of the nitro group by analyzing the splitting patterns of the aromatic protons.[11]

References

-

4-Ethoxy-2-nitroaniline | C8H10N2O3. PubChem. [Link]

-

Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]

-

Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. Chegg. [Link]

-

predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Chegg. [Link]

-

p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]

-

Making Nitroaniline (And the Exploding Snake). YouTube. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

Synthesis of p-Nitroaniline. YouTube. [Link]

-

Phenacetin has the structure shown. Write an equation for its preparation, starting from 4-ethoxyaniline. Brainly. [Link]

-

Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Reddit. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. Chemiqs.com. [Link]

-

2-Chloro-5-nitroaniline. ResearchGate. [Link]

- The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 156-43-4: 4-Ethoxyaniline | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chegg.com [chegg.com]

- 8. magritek.com [magritek.com]

- 9. prepchem.com [prepchem.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. chegg.com [chegg.com]

An In-depth Technical Guide to Key Chemical Intermediates Derived from 4-Ethoxy-3-nitroaniline

Abstract

4-Ethoxy-3-nitroaniline is a valuable and versatile starting material in organic synthesis, serving as a gateway to a variety of key chemical intermediates. Its unique substitution pattern, featuring an activating ethoxy group, a directing amino group, and a reducible nitro group, allows for a range of strategic chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of two principal classes of intermediates derived from this compound: 4-ethoxy-1,2-phenylenediamine and diazonium salts . We will delve into the mechanistic rationale behind their synthesis, provide field-proven experimental protocols, and discuss their applications in the development of pharmaceuticals, dyestuffs, and other functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₈H₁₀N₂O₃, is an aromatic amine that holds significant potential as a precursor in multistep organic syntheses. The strategic placement of its functional groups on the benzene ring dictates its reactivity and makes it a powerful tool for constructing complex molecular architectures. The electron-donating ethoxy and amino groups activate the aromatic ring towards certain electrophilic substitutions, while the nitro group can be readily transformed into other functionalities, most notably an amino group, paving the way for cyclization reactions. This guide will focus on the generation and subsequent utilization of key intermediates that unlock the synthetic utility of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 97-101 °C |

| Solubility | Soluble in ethanol, acetone, and hot water |

The Gateway Intermediate: Synthesis of 4-Ethoxy-1,2-phenylenediamine

The reduction of the nitro group in this compound is a pivotal transformation, yielding the highly reactive and versatile intermediate, 4-ethoxy-1,2-phenylenediamine. This ortho-diamine is a cornerstone for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

Mechanistic Considerations for Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. Several methods can be employed, with the choice of reducing agent often depending on the presence of other functional groups and the desired reaction conditions.

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. This method is often preferred for its high yields and the generation of water as the only byproduct.

-

Chemical Reduction: A variety of chemical reducing agents can be used, with sodium dithionite (Na₂S₂O₄) being a common and effective choice for the reduction of nitroarenes. The reaction is typically carried out in a biphasic system or in a solvent that can accommodate both the organic substrate and the aqueous solution of the reducing agent.

Experimental Protocols for the Synthesis of 4-Ethoxy-1,2-phenylenediamine

The following protocols are provided as robust starting points for the synthesis of 4-ethoxy-1,2-phenylenediamine.

Protocol 2.2.1: Catalytic Hydrogenation using Palladium on Carbon

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-1,2-phenylenediamine, which can be further purified by recrystallization or column chromatography.

Protocol 2.2.2: Reduction with Sodium Dithionite

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Reducing Agent Addition: Prepare a solution of sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) in water. Heat the solution of the nitroaniline to a gentle reflux and add the sodium dithionite solution dropwise.

-

Reaction Monitoring: The reaction is often accompanied by a color change. Monitor the reaction progress by TLC until the starting material has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-ethoxy-1,2-phenylenediamine.

Caption: Synthesis of 5-ethoxybenzimidazoles from 4-ethoxy-1,2-phenylenediamine.

Diazotization of this compound: A Gateway to Azo Dyes

The amino group of this compound can be converted into a diazonium salt, a highly reactive intermediate that is a cornerstone of azo dye synthesis.

The Diazotization Reaction: Mechanism and Critical Parameters

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol for the Diazotization of this compound and Subsequent Azo Coupling

This protocol provides a general framework for the synthesis of azo dyes. The choice of the coupling partner will determine the final color of the dye.

Protocol 4.2.1: Synthesis of an Azo Dye

-

Diazotization:

-

In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., a phenol or an aniline derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Caption: General pathway for the synthesis of azo dyes from this compound.

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of key chemical intermediates. The strategic reduction of its nitro group opens up a rich area of heterocyclic chemistry, particularly in the synthesis of benzimidazoles with significant potential in drug discovery. Concurrently, the diazotization of its amino group provides a direct route to the vast and colorful world of azo dyes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their respective fields.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (2013). Process for preparation of albendazole. (US Patent No. US-2013303782-A1).

- One Part of Chemistry. (2013, January 23). Synthesis of azo dyes.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.

- ResearchGate. (n.d.). Scheme (1): -Synthesis of 5-ethoxy-2MBI derivatives.

- Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. RSC Education.

- Scribd. (n.d.). Synthesis of An Azo Dye.

- ResearchGate. (2025, August 7). (PDF) Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives.

- Google Patents. (n.d.). A process for preparation of albendazole. (Patent No. WO2012070069A2).

- International Journal of Novel Research and Development. (n.d.). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.

- World Journal of Pharmaceutical and Life Sciences. (2020, July 22). SYNTHESIS AND ANTHELMINTIC ACTIVITY STUDY OF BENZIMIDAZOLE DERIVATIVES.

- Heterocycles. (1999). SYNTHESIS OF 2-IMINO-3-[I-(P-D-RIBOFURANOSYL)OXO]- 1 H,5H-1,5-BENZODIAZEPINE THROUGH CONDENSATION OF GPHENYLENEDIAMINE WITH FORM. 51(4), 805.

- Google Patents. (n.d.). Preparation method of 5-aminobenzimidazole. (Patent No. CN102002002A).

- PubChem. (n.d.). 4-Ethoxy-1,2-benzenediamine. National Center for Biotechnology Information.

- New Journal of Chemistry. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. RSC Publishing.

- Royal Society of Chemistry. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.

- ResearchGate. (2025, August 10). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

Overview of 4-Ethoxy-3-nitroaniline and its derivatives

An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline and Its Derivatives for Advanced Research and Development

Introduction

Substituted anilines are foundational scaffolds in modern chemistry, serving as versatile intermediates in the synthesis of a vast array of functional molecules. Among these, this compound holds particular interest due to its specific substitution pattern, which features both an electron-donating ethoxy group and an electron-withdrawing nitro group. This electronic arrangement not only modulates the reactivity of the aromatic ring but also provides distinct handles for sequential chemical modifications. This guide offers a comprehensive overview of this compound, from its synthesis and physicochemical properties to the exploration of its derivatives and their applications. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable chemical entity.

Section 1: Core Compound Profile: this compound

This compound is an aromatic amine whose utility is defined by the interplay of its three substituents. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1777-87-3[1] |

| Molecular Formula | C₈H₁₀N₂O₃[1] |

| Synonyms | 3-Nitro-p-phenetidine, 4-Amino-2-nitrophenetole[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and purification processes.

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)N)[O-] | PubChem[1] |

| InChI Key | LHQGCNLLLDKOOO-UHFFFAOYSA-N | PubChem[1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires a strategic approach to achieve the desired regioselectivity. Direct nitration of 4-ethoxyaniline is generally avoided as the strong activating nature of the amino group can lead to oxidation and the formation of multiple isomers.[2][3] A robust and widely accepted method involves a three-step protection-nitration-deprotection sequence.

Strategic Synthesis Workflow

This multi-step approach is designed to control the reaction outcome by temporarily modifying the directing ability of the amino group. The acetamido group, being less activating than a primary amino group, effectively prevents oxidation of the aromatic ring.[2]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the nitration of substituted anilines.[2][3][4]

Protocol A: Acetylation of 4-Ethoxyaniline

-

Rationale: The amino group is protected as an acetamide. This reduces its activating strength and provides steric bulk, influencing the position of subsequent electrophilic substitution.

-

Procedure:

-

In a suitable flask, dissolve 4-ethoxyaniline in glacial acetic acid.

-

Slowly add a stoichiometric equivalent of acetic anhydride while stirring.

-

Gently warm the mixture (e.g., to 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-4-ethoxyaniline (phenacetin).

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Protocol B: Nitration of N-acetyl-4-ethoxyaniline

-

Rationale: This is the critical regioselective step. The ethoxy and acetamido groups are both ortho-, para-directing. Since they are para to each other, substitution will occur at one of the two remaining vacant positions. The position ortho to the ethoxy group (C3) is generally favored. The reaction is performed at low temperatures to minimize side reactions and control the exotherm.[2]

-

Procedure:

-

Suspend the dried N-acetyl-4-ethoxyaniline in glacial acetic acid or concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the stirred phenacetin suspension, ensuring the temperature does not exceed 10 °C.[4]

-

After the addition is complete, continue stirring at low temperature for 30-60 minutes. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude N-acetyl-4-ethoxy-3-nitroaniline.

-

Collect the yellow solid by vacuum filtration and wash extensively with cold water to remove residual acid.

-

Protocol C: Hydrolysis of N-acetyl-4-ethoxy-3-nitroaniline

-

Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine, yielding the target product.

-

Procedure:

-

Reflux the crude N-acetyl-4-ethoxy-3-nitroaniline in an aqueous solution of sulfuric or hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Section 3: Key Derivatives and Their Applications

The true value of this compound lies in its capacity to be transformed into a variety of downstream derivatives. The amino and nitro groups are ideal handles for diverse chemical transformations.

Case Study: Triphenylamine-based Optical Materials

Derivatives of this compound have been explored for applications in materials science. By reacting the amino group, more complex structures with desirable electronic properties can be built. An example is 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline, a triphenylamine derivative investigated for its potential as an optical functional material.[5] Such compounds are of interest due to their fluorescent properties, photostability, and strong electron delocalization, which is beneficial for applications like two-photon absorption materials.[5]

Crystallographic Data for 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline [5]

| Parameter | Value |

| Molecular Formula | C₂₂H₂₂N₂O₄ |

| Molecular Weight | 378.42 |

| Crystal System | Monoclinic |

| Volume (V) | 1975.8 ų |

Application as a Precursor for Azo Dyes

A primary application for many nitroanilines is in the synthesis of azo dyes.[4] The process involves two key steps: the reduction of the nitro group to a second amino group, followed by diazotization and coupling. Alternatively, the existing amino group can be diazotized first.

Sources

A Senior Application Scientist's Guide to 4-Ethoxy-3-nitroaniline for Pharmaceutical Research and Development

Abstract

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-nitroaniline (CAS No. 1777-87-3). This key aromatic amine intermediate is integral to the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive overview of commercial suppliers, available purity grades, and the critical impact of purity on downstream applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). Furthermore, it details robust analytical methodologies for purity determination and discusses the likely impurity profile based on common synthetic routes. The overarching goal is to equip scientists with the necessary knowledge to source, analyze, and effectively utilize this compound with the highest degree of scientific integrity and experimental success.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted nitroaromatic amine, is a valuable building block in the intricate world of pharmaceutical synthesis. Its unique substitution pattern, featuring an ethoxy group and a nitro group on an aniline core, provides multiple reactive sites for the construction of complex molecular architectures. The amino group serves as a versatile handle for amide bond formation, N-alkylation, and diazotization reactions, while the nitro group can be readily reduced to an amine, opening pathways for further functionalization. This dual reactivity makes it a sought-after intermediate in the synthesis of various therapeutic agents.

The quality of this starting material is of paramount importance, as impurities can have a cascading effect on the entire synthetic route, ultimately impacting the purity, efficacy, and safety of the final drug product.[1][2][3][4][5][6][7][8] This guide will delve into the practical considerations for sourcing and qualifying this compound to ensure the robustness and reproducibility of your research and development efforts.

Commercial Sourcing and Purity Grades of this compound

The procurement of high-purity this compound is the foundational step for any successful synthetic campaign. A variety of chemical suppliers offer this compound, typically with purity specifications suitable for research and development purposes. It is crucial to note that while many suppliers list this compound, availability and detailed specifications can vary. The correct isomer, this compound, is identified by the CAS number 1777-87-3 .

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity Grade(s) | Notes |

| Key Organics | Custom purity available | Offers a range of quantities from milligrams to larger scale.[1] |

| AKSci | ≥95% | Provides basic safety and handling information.[2] |

| Apollo Scientific | Not specified | Listed in their aromatics catalog. |

| Sigma-Aldrich (Merck) | Purity not always specified | Important to verify the specific product details and availability. |

| BLD Pharm | Not specified | Listed as an organic building block. |

| ChemScene | ≥98% | Often provides basic physicochemical properties. |

Note: Purity grades are typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It is imperative for the end-user to request a Certificate of Analysis (CoA) for each batch to obtain specific purity data and information on the analytical methods used. For GMP-compliant API synthesis, a more rigorous supplier qualification process is essential.[4][6]

The Critical Role of Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials is not merely a matter of quality but a cornerstone of safety and regulatory compliance.[1][2][4][5][6] Impurities present in this compound can have several detrimental effects:

-

Side Reactions and Byproduct Formation: Impurities can participate in unintended side reactions, leading to the formation of new, often uncharacterized, byproducts. This can complicate the reaction work-up and purification of the desired product.

-

Reduced Yield and Efficacy: The presence of non-reactive impurities effectively lowers the concentration of the starting material, potentially leading to lower reaction yields. Furthermore, impurities that are structurally similar to the desired product can be difficult to remove and may carry through to the final API, reducing its overall efficacy.

-

Toxicity and Safety Concerns: Certain impurities, particularly those with genotoxic potential, can pose a significant safety risk even at trace levels.[7] Regulatory bodies like the FDA and EMA have stringent guidelines on the control of such impurities.[4][6]

-

Incompatibility and Shelf Life: Impurities can lead to incompatibilities with other reagents or excipients and may also decrease the shelf life of the intermediate and the final drug substance.[7][8]

The following diagram illustrates the logical flow of ensuring the quality of the final API by controlling the purity of starting materials like this compound.

Potential Impurities in this compound

Understanding the potential impurities in this compound is crucial for developing appropriate analytical methods and purification strategies. The most likely impurities arise from the synthetic route, which typically involves the nitration of 4-ethoxyaniline or a protected derivative thereof.

Common Synthesis Pathway and Potential Byproducts:

The synthesis often proceeds via the nitration of an N-acetylated precursor, N-acetyl-4-ethoxyaniline, to direct the nitration and prevent oxidation of the amino group. This is followed by hydrolysis to yield the final product.

Table 2: Common Potential Impurities in this compound

| Impurity Class | Specific Examples | Origin | Potential Impact |

| Isomeric Impurities | 4-Ethoxy-2-nitroaniline | Non-regioselective nitration | Difficult to separate due to similar physical properties; may lead to isomeric impurities in the final API. |

| Over-nitrated Products | 4-Ethoxy-2,5-dinitroaniline, 4-Ethoxy-2,6-dinitroaniline | Harsh nitrating conditions | Can be highly reactive and potentially genotoxic. |

| Unreacted Starting Materials | 4-Ethoxyaniline, N-acetyl-4-ethoxyaniline | Incomplete reaction or hydrolysis | Can lead to the formation of byproducts in subsequent steps. |

| Degradation Products | Oxidized species, hydrolysis products | Improper storage or handling | Can affect the stability and reactivity of the material. |

| Residual Solvents and Reagents | Acetic acid, sulfuric acid, nitric acid | Incomplete purification | May interfere with downstream reactions or be harmful. |

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following techniques are recommended for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity analysis of non-volatile compounds like this compound. A reverse-phase method is typically employed.

Illustrative HPLC Method Parameters (starting point for method development):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with a lower percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[9][10][11]

Illustrative GC-MS Method Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C (split or splitless injection).

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative analysis (qNMR).[12][13][14][15][16] The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will show characteristic signals for the ethoxy group protons, the aromatic protons, and the amine protons. The integration of these signals can be used to confirm the structure and identify impurities with distinct proton signals.

Conclusion and Best Practices

-

Thorough Supplier Vetting: Always source from reputable suppliers and request a comprehensive Certificate of Analysis for each batch.

-

In-house Verification: Do not solely rely on the supplier's CoA. Perform in-house analytical testing to verify the purity and identity of the material before use.

-

Robust Analytical Methods: Develop and validate robust analytical methods (preferably HPLC) for routine purity checks and impurity monitoring.

-

Understand the Synthesis: Be aware of the synthetic route used to produce the material, as this provides insight into potential impurities.

-

Documentation: Maintain meticulous records of suppliers, batch numbers, and analytical data for traceability and regulatory compliance.

By adhering to these principles, researchers and drug development professionals can mitigate the risks associated with starting material quality and build a solid foundation for the successful synthesis of novel and existing pharmaceutical agents.

References

- Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.

- enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- (n.d.).

- enkrisi. (2023, July 15). Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development.

- Aschimfarma. (n.d.). Definition and justification of API starting materials.

- IPQpubs. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.

- SIELC Technologies. (n.d.). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column.

- Benchchem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.

- (2025, November 11). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing.

- Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.

- Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.

- The Royal Society of Chemistry. (n.d.).

- Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.

- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.

- Chegg. (2022, November 12). Question: predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- vpscience.org. (n.d.). 1 NITRATION.

- Cion Pharma. (n.d.). 4-Methyl-3-nitroaniline Manufacturer | CAS 119-32-4 Bulk Supply.

- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chromatography.

- National Institutes of Health. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.

- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

- Chemistry Steps. (n.d.). Nitration of Benzene.

- Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.

- ResearchGate. (n.d.). APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).

- National Institutes of Health. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection.

- ResearchGate. (2025, August 6). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.

- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

- Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagram (chemical shift, splitting, integration etc).

- YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake).

- National Institutes of Health. (n.d.). 4-Nitroaniline | C6H6N2O2 | CID 7475.

- (2018, April 30).

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. enkrisi.com [enkrisi.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

- 6. ipqpubs.com [ipqpubs.com]

- 7. veeprho.com [veeprho.com]

- 8. oceanicpharmachem.com [oceanicpharmachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epa.gov [epa.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 15. chegg.com [chegg.com]

- 16. magritek.com [magritek.com]

Historical and recent literature review of 4-Ethoxy-3-nitroaniline

An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Synthesis, Properties, and Applications

Abstract

This compound, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique molecular architecture, featuring an aniline moiety activated by an ethoxy group and deactivated by a nitro group, makes it a versatile building block in the chemical industry. This technical guide provides a comprehensive review of this compound, covering its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and its principal applications in the development of dyes and as a precursor in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical compound.

Introduction and Physicochemical Profile

This compound (CAS No: 1777-87-3) is an organic compound characterized by a benzene ring substituted with an ethoxy group, an amino group, and a nitro group at positions 4, 1, and 3, respectively.[1] The interplay of these functional groups—the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group—dictates its chemical reactivity and utility. It is also known by synonyms such as 3-Nitro-p-phenetidine and 4-Amino-2-nitrophenetole.[1]

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1777-87-3 | PubChem[1] |

| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | N/A |

| XLogP3 | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not a trivial matter of direct nitration of 4-ethoxyaniline. The strong activating nature of the primary amino group makes the aromatic ring highly susceptible to oxidation by nitrating agents, often leading to the formation of tarry byproducts and low yields.[2] Therefore, a robust, multi-step synthesis involving a protection-nitration-deprotection strategy is the preferred and most reliable method.

The Rationale for Amine Protection

The core of the synthetic strategy revolves around temporarily masking the highly reactive amino group. This is achieved by converting it into a less activating acetamido group through acetylation. This strategic move accomplishes two critical objectives:

-

Prevention of Oxidation : The acetamido group is significantly less susceptible to oxidation by the nitrating mixture compared to the free amino group, thus minimizing the formation of undesirable polymeric byproducts.[2]

-

Regioselective Control : The bulky acetamido group provides steric hindrance, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the activating ethoxy group (position 3), rather than the position ortho to the acetamido group itself.[3]

The overall synthetic pathway is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the three-stage synthesis from 4-ethoxyaniline.

Part A: Acetylation of 4-Ethoxyaniline

-

Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve a pre-weighed amount of 4-ethoxyaniline in glacial acetic acid.

-

Reagent Addition : While stirring the solution, slowly add a molar equivalent of acetic anhydride.

-

Reaction : Continue stirring the mixture at room temperature for 30-60 minutes.

-

Precipitation : Pour the reaction mixture into a beaker containing ice-cold water to precipitate the N-(4-ethoxyphenyl)acetamide (phenacetin).

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with cold deionized water to remove acetic acid, and air-dry the product. Purity can be initially assessed by melting point determination.

Part B: Nitration of N-(4-ethoxyphenyl)acetamide

-

Reaction Setup : Suspend the dried N-(4-ethoxyphenyl)acetamide from Part A in glacial acetic acid in a flask. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Nitrating Mixture Preparation : In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

-

Controlled Addition : Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred acetanilide suspension. Crucially, maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. [2]

-

Reaction Completion : After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

-

Isolation : Carefully pour the reaction mixture onto a large volume of crushed ice. The product, N-(4-ethoxy-3-nitrophenyl)acetamide, will precipitate as a yellow solid.

-

Purification : Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper, ensuring complete removal of residual acids.

Part C: Hydrolysis of N-(4-ethoxy-3-nitrophenyl)acetamide

-

Reaction Setup : Place the crude N-(4-ethoxy-3-nitrophenyl)acetamide into a round-bottom flask. Add a solution of aqueous sulfuric acid (e.g., 70%).

-

Hydrolysis : Heat the mixture under reflux until the starting material has been completely consumed (progress can be monitored by Thin Layer Chromatography).

-

Precipitation : Cool the reaction mixture and pour it into a beaker of cold water.

-

Neutralization : Carefully neutralize the solution with a base, such as an aqueous sodium hydroxide solution, until the this compound product precipitates out completely.

-

Final Purification : Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Applications in Synthesis

The strategic placement of the amino, ethoxy, and nitro groups makes this compound a valuable intermediate, particularly in the dye industry.

Azo Dye Synthesis

This compound is an excellent diazo component for the synthesis of azo dyes. The primary aromatic amine can be readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines). The specific chromophore system, and thus the color of the resulting dye, is determined by the choice of the coupling component.[4]

Caption: General workflow for Azo Dye synthesis.

Generalized Protocol for Azo Dye Synthesis:

-

Diazotization : Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.[5]

-

Coupling : In a separate vessel, dissolve the chosen coupling component (e.g., N,N-diethylaniline) in a suitable solvent. Cool this solution to 0-5°C.

-

Reaction : Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5°C and adjust the pH as needed (typically slightly acidic or basic depending on the coupler) to facilitate the coupling reaction.[5]

-

Isolation : The resulting azo dye, often a brightly colored solid, will precipitate from the solution. Collect the dye by filtration, wash with cold water, and dry.

Pharmaceutical and Materials Science Intermediate

Beyond dyes, substituted nitroanilines are foundational building blocks in medicinal chemistry and materials science.[6] The nitro group can be readily reduced to a second amino group, yielding a 1,2,4-trisubstituted benzene-1,2-diamine derivative. These diamines are precursors to a wide range of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many pharmacologically active molecules. Furthermore, triphenylamine derivatives incorporating ethoxy and nitro groups have been investigated for their optical properties, suggesting potential applications in functional materials.[7]

Safety and Handling

As with other nitroaniline compounds, this compound requires careful handling due to its potential toxicity.

-

Hazards : It is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[8][9] A significant hazard associated with nitroanilines is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[10][11]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a chemical intermediate of significant value, primarily due to the versatile reactivity endowed by its functional groups. The established protection-nitration-deprotection synthesis provides a reliable and scalable route to this compound, overcoming the challenges associated with direct nitration. Its primary application lies in the creation of a diverse palette of azo dyes, but its potential as a precursor for pharmaceuticals and advanced materials continues to be an area of active interest. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective utilization in research and industrial settings.

References

Sources

- 1. p-Phenetidine, 3-nitro- | C8H10N2O3 | CID 602788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Predicting which product will be formed | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. echemi.com [echemi.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.ca [fishersci.ca]

- 13. 4-METHOXY-3-NITROANILINE CAS#: 577-72-0 [m.chemicalbook.com]

- 14. 4-Methoxy-3-nitroaniline | 577-72-0 [sigmaaldrich.com]

- 15. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 116435-75-7|3-Ethoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 17. 4-METHOXY-3-NITROANILINE | 577-72-0 [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 1777-87-3|this compound|BLD Pharm [bldpharm.com]

- 20. chegg.com [chegg.com]

Physical and chemical properties of 4-Ethoxy-3-nitroaniline

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-3-nitroaniline

Abstract

This compound (CAS No. 1777-87-3) is an aromatic amine derivative of significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aniline core substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of dyes, functional materials, and potential pharmaceutical compounds. This guide provides a comprehensive overview of the core physicochemical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and critical insights into its handling and potential applications.

Chemical Identity and Structure

This compound is a disubstituted aniline. The ethoxy group at position 4 and the amino group at position 1 are strong activating groups, while the nitro group at position 3 is a strong deactivating group, influencing the molecule's overall reactivity and electronic properties.

dot

Caption: 2D Structure of this compound.

Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental for its application in synthetic chemistry, guiding decisions on purification, handling, and reaction conditions. While some experimental data for this compound is not widely published, properties can be reliably predicted based on computed data and comparison with structurally similar analogs.

| Property | Value | Reference / Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Nitro-p-phenetidine, 4-Amino-2-nitrophenetole | [1] |

| CAS Number | 1777-87-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Expected to be a yellow to orange crystalline solid, typical for nitroaniline compounds. | Inferred from analogs[2][3][4] |

| Melting Point | Data not readily available. Estimated to be in the range of 50-70 °C based on its methoxy analog (4-methoxy-3-nitroaniline, 46-47 °C). | Inferred from[2] |

| Boiling Point | Data not readily available. Predicted to be >300 °C. | Inferred from analogs[2] |

| Solubility | Expected to have low solubility in water and non-polar solvents (e.g., hexane) but soluble in polar organic solvents like ethanol, methanol, and acetone. | Inferred from analogs[4][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups on the aromatic ring.

-

Basicity : The lone pair of electrons on the amino group nitrogen imparts basic properties. However, this basicity is significantly reduced by the strong electron-withdrawing effect (-M and -I) of the para-nitro group, which delocalizes the lone pair into the aromatic system.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C), iron in acidic medium, or sodium dithionite. This reaction is of high synthetic utility, yielding 4-ethoxy-1,3-diaminobenzene, a valuable precursor for heterocyclic compounds and polymers. The catalytic reduction of nitroanilines to phenylenediamines is an important industrial process.[6]

-

Reactions of the Amino Group : The primary amino group can undergo standard reactions such as diazotization, acylation, and alkylation. Diazotization followed by Sandmeyer or related reactions allows for the introduction of a wide range of substituents in place of the amino group.

-